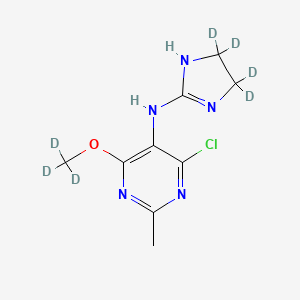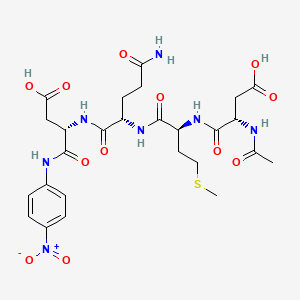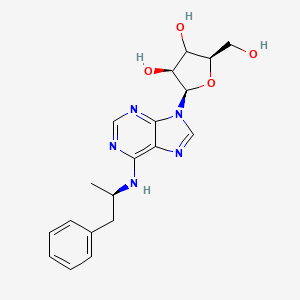
(-)-N6-Phenylisopropyl adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-N6-Phenylisopropyl adenosine is a synthetic adenosine analog that has been extensively studied for its pharmacological properties. It is a potent agonist of adenosine receptors, particularly the A1 and A2A subtypes. This compound is known for its ability to mimic the effects of adenosine, a naturally occurring nucleoside that plays a crucial role in various physiological processes, including neurotransmission, vasodilation, and regulation of cardiac rhythm.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N6-Phenylisopropyl adenosine typically involves the alkylation of adenosine with an appropriate phenylisopropyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction conditions often require heating to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified using chromatographic techniques, such as high-performance liquid chromatography, to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-N6-Phenylisopropyl adenosine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding adenosine derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenylisopropyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adenosine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted adenosine analogs.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-N6-Phenylisopropyl adenosine is used as a tool to study adenosine receptor interactions and to develop new adenosine receptor agonists and antagonists.
Biology: In biological research, this compound is used to investigate the role of adenosine receptors in various physiological and pathological processes, including neurotransmission, immune response, and inflammation.
Medicine: In medicine, this compound has potential therapeutic applications in the treatment of cardiovascular diseases, neurological disorders, and inflammatory conditions. It is also used in the development of new drugs targeting adenosine receptors.
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new adenosine receptor modulators. It is also used in the production of diagnostic agents for imaging studies.
Mécanisme D'action
(-)-N6-Phenylisopropyl adenosine exerts its effects by binding to adenosine receptors, particularly the A1 and A2A subtypes. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. The activation of A1 receptors typically results in the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate levels and leading to decreased cellular activity. Activation of A2A receptors, on the other hand, stimulates adenylate cyclase, increasing cyclic adenosine monophosphate levels and enhancing cellular activity. These effects contribute to the compound’s ability to modulate neurotransmission, vasodilation, and cardiac rhythm .
Comparaison Avec Des Composés Similaires
Adenosine: A naturally occurring nucleoside with similar receptor binding properties.
N6-Cyclopentyladenosine: Another synthetic adenosine analog with high affinity for A1 receptors.
N6-Benzyladenosine: A synthetic analog with modifications at the N6 position, similar to (-)-N6-Phenylisopropyl adenosine.
Uniqueness: this compound is unique due to its high potency and selectivity for adenosine receptors, particularly the A1 and A2A subtypes. Its phenylisopropyl group provides distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C19H23N5O4 |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
(2R,4S,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)/t11-,13-,15?,16+,19-/m1/s1 |
Clé InChI |
RIRGCFBBHQEQQH-SLJLXLFXSA-N |
SMILES isomérique |
C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H](C([C@H](O4)CO)O)O |
SMILES canonique |
CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


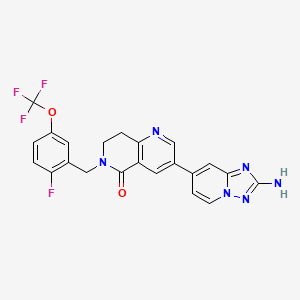

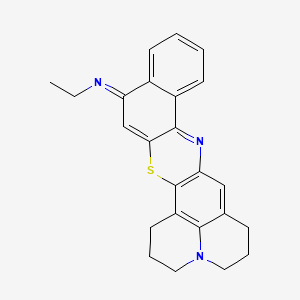
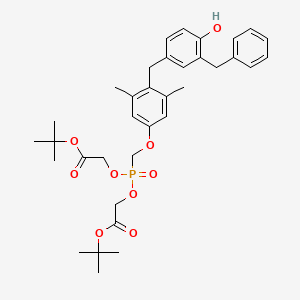
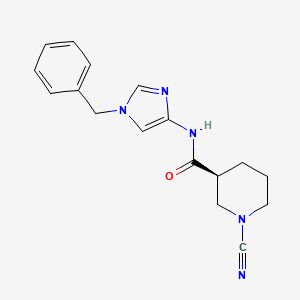
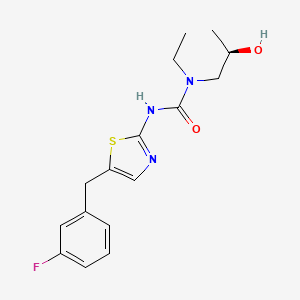
![[(1R,2S,20S)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15138621.png)
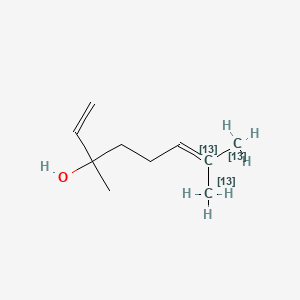
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
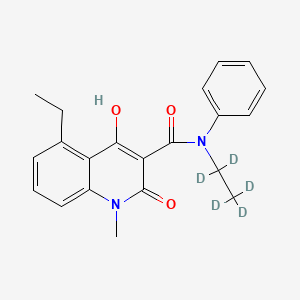
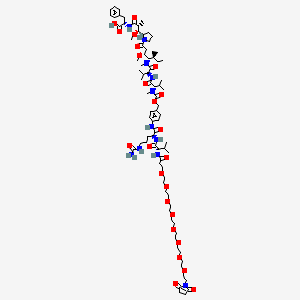
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)
